molecular formula C10H15NO3 B13461467 Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate

Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B13461467
M. Wt: 197.23 g/mol
InChI Key: NXQCABXMIZNTAM-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The spirocyclic framework, characterized by a bicyclic system where two rings are connected through a single atom, imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate typically involves a multi-step process. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates can be employed to form spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with reducing agents like alane yields the desired spirocyclic compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate has been explored for its applications in various scientific domains:

Mechanism of Action

The mechanism of action of methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. For instance, its incorporation into anesthetic drugs can enhance their efficacy by improving binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,5-dimethyl-2-oxo-1-azaspiro[33]heptane-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 7,7-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate

InChI

InChI=1S/C10H15NO3/c1-9(2)6(8(13)14-3)4-10(9)5-7(12)11-10/h6H,4-5H2,1-3H3,(H,11,12)

InChI Key

NXQCABXMIZNTAM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC12CC(=O)N2)C(=O)OC)C

Origin of Product

United States

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